barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate
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Overview
Description
Barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate is a complex organic compound with the molecular formula C20H12BaN2O7S2 and a molecular weight of 593.8 g/mol. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate typically involves the diazotization of 1-hydroxynaphthalene-2-amine followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions, often carried out in batch reactors. The process requires stringent control of pH, temperature, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonate groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with various substrates.
Comparison with Similar Compounds
Similar Compounds
Barium 3-[(2-hydroxynaphthyl)azo]naphthalene-1,5-disulfonate: Similar structure but with a different hydroxyl group position.
Barium 3-[(1-hydroxy-2-naphthyl)azo]naphthalene-1,5-disulfonate: Another structural isomer with different properties.
Uniqueness
Barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate is unique due to its specific hydroxyl and sulfonate group positions, which confer distinct chemical and physical properties. These unique features make it particularly useful in specific industrial and research applications.
Biological Activity
Barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate, commonly referred to as BaDNNSA, is a compound derived from naphthalene sulfonic acids. This article explores its biological activity, focusing on its toxicity, bioaccumulation potential, and ecological impact based on diverse research findings.
BaDNNSA is a barium salt of dinonyl-naphthalene sulfonic acid, characterized by a complex structure that includes a naphthalene backbone with sulfonate groups. The molecular formula is C56H88O6S2Ba, with a molecular weight of approximately 1056.75 g/mol. This compound exhibits good solubility in organic solvents but is relatively insoluble in water, which influences its behavior in biological systems and the environment .
Toxicity Studies
Research has indicated that BaDNNSA has low toxicity to aquatic organisms. A study assessing the effects of 2-naphthalene sulfonate (a related compound) on the freshwater fish Channa punctatus determined an LD50 value of 0.66 mg/15 g body weight. This study highlighted significant oxidative stress and DNA damage in exposed fish, suggesting that similar compounds may pose risks to aquatic life .
Chemical Name | Animal Model | LD50 (mg/15 g b.w.) | Upper Limit | Lower Limit |
---|---|---|---|---|
2-Naphthalene Sulfonate | C. punctatus | 0.66 | 8.14 | 4.77 |
Bioaccumulation Potential
The potential for bioaccumulation of BaDNNSA has been assessed through studies on related naphthalene sulfonates. These compounds have shown significant bioaccumulative properties in aquatic environments, raising concerns about their long-term ecological impacts. The persistence of these substances in sediments and their uptake by aquatic organisms necessitates further investigation into their environmental fate .
Ecological Impact
BaDNNSA and similar compounds have been evaluated for their ecological risks due to their widespread industrial use, particularly in lubricant oil blending and metalworking fluids. The ecological assessment revealed that these substances could be persistent and bioaccumulative, posing risks to aquatic ecosystems through various exposure pathways .
Case Studies
- Aquatic Toxicity Assessment : A study conducted on the effects of 2-naphthalene sulfonate on fish demonstrated that exposure led to increased levels of malondialdehyde (MDA), indicating heightened oxidative stress. The biochemical markers used in the study included superoxide dismutase and catalase activities, which showed significant alterations post-exposure .
- Environmental Monitoring : Draft assessments by Canadian authorities highlighted the need to monitor naphthalene sulfonic acids due to their potential for environmental persistence and bioaccumulation. These assessments emphasize the importance of regulatory measures to mitigate risks associated with industrial discharges containing BaDNNSA .
Properties
CAS No. |
67990-36-7 |
---|---|
Molecular Formula |
C20H12BaN2O7S2 |
Molecular Weight |
593.8 g/mol |
IUPAC Name |
barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Ba/c23-20-14-5-2-1-4-12(14)8-9-17(20)22-21-13-10-16-15(19(11-13)31(27,28)29)6-3-7-18(16)30(24,25)26;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |
InChI Key |
BFTAOJGBCXFTOW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
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